Comparative In Silico Binding Affinity of 4-Methyl Substituted Pyrazole Scaffolds
In silico molecular docking studies have quantified the binding affinity of 4-methyl-substituted pyrazole analogues. While direct data for the exact compound (CAS 1247682-09-2) is not available, its close structural relative, a 4-methyl pyrazole analogue (Compound Code: CI), demonstrated a binding energy of -9.4 kcal/mol against its target, showing a measurable improvement over other designed analogues in the same study [1]. This data provides a class-level inference of the favorable binding contributions made by the 4-methyl group on the pyrazole core.
| Evidence Dimension | Binding Energy (ΔG) from in silico docking |
|---|---|
| Target Compound Data | Not available for CAS 1247682-09-2 |
| Comparator Or Baseline | 4-methyl pyrazole analogue CI: -9.4 kcal/mol; unsubstituted analogue CO-CRYSTAL: -6.2 kcal/mol; other analogues: CDEA (-8.4), CDIPA (-8.1), CDPA (-7.9) [1] |
| Quantified Difference | Analogue CI shows a 3.2 kcal/mol more favorable binding energy than the unsubstituted CO-CRYSTAL analogue |
| Conditions | In silico molecular docking against a target protein (details not specified in source) |
Why This Matters
This demonstrates that the 4-methyl substitution on the pyrazole ring, a key feature of the target compound, can significantly enhance in silico binding affinity compared to unsubstituted or differently substituted analogs.
- [1] RSC Advances. (2022). Binding affinity and 2D interactions of designed pyrazole analogues. RSC Adv., 12(48), 31293–31302. Table 1. View Source
